1-(5-Methylpyridin-2-yl)-3-phenylurea

Overview

Description

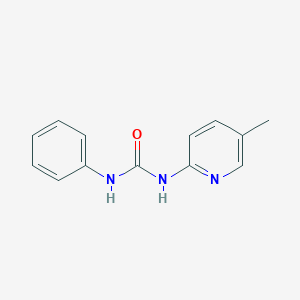

1-(5-Methylpyridin-2-yl)-3-phenylurea is a compound that belongs to the class of urea derivatives It features a pyridine ring substituted with a methyl group at the 5-position and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridin-2-yl)-3-phenylurea typically involves the reaction of 5-methyl-2-aminopyridine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyridin-2-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the urea moiety.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Biological Applications

1-(5-Methylpyridin-2-yl)-3-phenylurea exhibits significant biological activity, particularly as an inhibitor of key enzymes involved in cancer progression. Notable applications include:

Anticancer Activity

The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and c-MET, both critical in tumor angiogenesis and metastasis. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including:

- Melanoma (SK-MEL-5)

- Breast Cancer (MDA-MB-468)

- Renal Cancer (786-O, A498)

The effectiveness of this compound against these cell lines demonstrates its potential as an anticancer agent .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

Case Study 1: Antiproliferative Screening

A series of derivatives were synthesized and tested for antiproliferative activity against a panel of 60 cancer cell lines. Compounds similar to this compound demonstrated significant growth inhibition, particularly against renal and melanoma cell lines. The median inhibitory concentration (IC50) values were notably low, indicating high potency .

Case Study 2: Combination Therapy

Research has explored the use of this compound in combination with histone deacetylase (HDAC) inhibitors. The results showed additive and synergistic effects, enhancing the overall anticancer efficacy compared to monotherapy .

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-(3-Methylpyridin-2-yl)-3-phenylurea: Similar structure but with a methyl group at the 3-position of the pyridine ring.

1-(5-Methylpyridin-2-yl)-3-phenylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

1-(5-Methylpyridin-2-yl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

1-(5-Methylpyridin-2-yl)-3-phenylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position of the pyridine ring and the phenylurea moiety provides distinct properties that can be leveraged for various applications.

Biological Activity

1-(5-Methylpyridin-2-yl)-3-phenylurea, with the CAS number 35466-44-5 and molecular formula C13H13N3O, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer research. This compound is recognized for its role as an inhibitor of key receptors involved in tumor progression, namely the vascular endothelial growth factor receptor 2 (VEGFR-2) and c-MET.

Chemical Structure and Properties

The unique structure of this compound features a pyridine ring substituted with a methyl group and a phenylurea moiety. Its molecular weight is approximately 227.26 g/mol. The compound's design allows it to interact effectively with various biological targets, enhancing its potential as a therapeutic agent.

This compound exhibits its biological activity primarily through the inhibition of VEGFR-2 and c-MET, both critical in angiogenesis and metastasis. By blocking these pathways, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies.

Anticancer Properties

Research has demonstrated that derivatives of this compound show significant anticancer activity. In vitro studies indicate that this compound can inhibit cell proliferation across various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| A549 | 26.00 | Cell cycle arrest |

| HCT116 | 3.30 | Inhibition of proliferation |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy.

Case Studies

- Inhibition of VEGFR-2 : A study reported that this compound inhibited VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 of 0.30 nM, showcasing its potential to disrupt angiogenesis in tumors.

- c-MET Inhibition : Another investigation highlighted that the compound exhibited equipotent inhibition against c-MET phosphorylation, crucial for tumor growth and metastasis, suggesting its dual-targeting capability .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of isocyanates with amines or through multi-step organic synthesis techniques. The ability to modify this compound into various derivatives enhances its pharmacological profile and allows for the exploration of structure-activity relationships (SAR).

Comparative Analysis with Similar Compounds

A comparative analysis reveals the unique features of this compound against structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1,3-Diphenylurea | 6268-43-5 | 0.80 | Known for dual-target inhibition properties |

| N-(6-Aminopyridin-2-yl)acetamide | 1075-62-3 | 0.74 | Exhibits different biological activities |

| N,N-Diphenylimidazole | 2875-79-8 | 0.57 | Distinct pharmacological profile |

The structural arrangement of functional groups in this compound enhances its interaction with biological targets while maintaining favorable pharmacokinetic properties.

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-7-8-12(14-9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUPSMWXIVHKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355642 | |

| Record name | 1-(5-methylpyridin-2-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35466-44-5 | |

| Record name | 1-(5-methylpyridin-2-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.